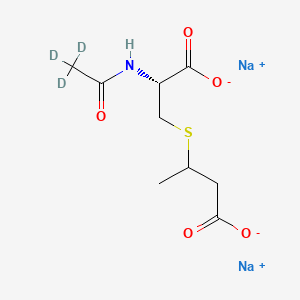

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt

Übersicht

Beschreibung

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt is a synthetic compound that belongs to the class of amino acid metabolites It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt typically involves the acetylation of L-cysteine followed by the introduction of a carboxypropyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.

Reduction: It can be reduced to break disulfide bonds, leading to the formation of free thiol groups.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Formation of free thiol-containing monomers.

Substitution: Formation of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt serves as a crucial internal standard in mass spectrometry. Its isotopic labeling enhances the accuracy of quantitative analyses, particularly in the detection of mercapturic acids in biological samples.

Case Study : A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify mercapturic acids in urine samples. The use of this compound as an internal standard allowed for precise measurements of low-concentration biomarkers associated with exposure to volatile organic compounds .

| Application | Method | Benefits |

|---|---|---|

| Quantitative Analysis | LC-MS/MS | High sensitivity and specificity |

| Internal Standard | Mass Spectrometry | Improved accuracy in quantification |

Pharmacology

In pharmacological research, this compound is utilized to study drug metabolism and pharmacokinetics. Its stable isotope nature aids in tracing metabolic pathways without altering the biological system.

Case Study : Research has demonstrated that deuterium-labeled compounds can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. This compound has been used to investigate the metabolic fate of therapeutic agents in vivo, facilitating a better understanding of their pharmacological profiles .

Environmental Science

The compound is employed as a reference standard for environmental pollutant detection. Its isotopic labeling allows for the identification and quantification of pollutants in various matrices such as air, water, and soil.

Case Study : Stable isotope-labeled compounds have been used effectively in environmental monitoring programs to assess pollution levels and sources. This compound has been applied in studies aimed at evaluating the impact of industrial activities on local ecosystems .

Summary of Applications

The applications of this compound span multiple disciplines:

- Analytical Chemistry : Used as an internal standard for accurate quantification.

- Pharmacology : Aids in understanding drug metabolism and pharmacokinetics.

- Environmental Science : Serves as a reference standard for pollutant detection.

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with thiol-containing proteins and enzymes, modulating their activity.

Pathways Involved: It plays a role in redox signaling pathways, influencing cellular responses to oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine: The non-deuterated form of the compound.

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine: A similar compound with a different side chain.

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine: Another derivative with a benzene ring in the side chain.

Uniqueness

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt is unique due to the presence of deuterium atoms, which make it useful in isotopic labeling studies. This property allows researchers to track the compound’s metabolic pathways and interactions in biological systems with high precision.

Biologische Aktivität

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 disodium salt, with the CAS number 1356933-73-7, is a deuterated derivative of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine. This compound is notable for its applications in metabolic research and its role as a metabolite of crotonaldehyde. Understanding its biological activity is crucial for its potential therapeutic applications and metabolic studies.

- Molecular Formula : C9H10D3NNa2O5S

- Molecular Weight : 296.27 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : Store at -20°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has shown potential in modulating oxidative stress and influencing cellular detoxification processes. The presence of the carboxylate group enhances its solubility and reactivity, making it an effective agent in biochemical assays.

Biological Activity Overview

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which can mitigate oxidative damage in cells. This is particularly relevant in studies involving oxidative stress-related diseases.

-

Detoxification Role :

- As a metabolite of crotonaldehyde, it plays a role in the detoxification pathways, potentially aiding in the removal of harmful metabolites from the body.

- Cellular Uptake and Metabolism :

Case Studies

A review of literature provides insights into specific case studies involving this compound:

-

Study on Oxidative Stress :

A study published in Xenobiotica demonstrated that N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine derivatives could reduce lipid peroxidation levels in vitro, suggesting a protective effect against cellular damage . -

Metabolic Pathway Investigation :

Research by Chung et al. (1999) highlighted the role of this compound in metabolic pathways involving cysteine metabolism, indicating its potential as a biomarker for certain metabolic disorders .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCIEDHPXAQZRB-YRXXMFLKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NNa2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675521 | |

| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356933-73-7 | |

| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.